molecular formula C22H30N2O5S B020431 (S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid CAS No. 149490-61-9

(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid

Cat. No. B020431
CAS RN: 149490-61-9
M. Wt: 434.6 g/mol
InChI Key: FRFFSBHFSQTHRE-NRFANRHFSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to "(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid" involves complex organic reactions. One relevant approach is the cyclization of butanoic acids to their corresponding pyrrolidin-2-ones, achieved by using polyphosphate ester (PPE) and 4-(N,N-dimethylamino)pyridine (DMAP), which significantly reduces reaction times and increases yields (Zareef, Iqbal, & Arfan, 2008). Such methods highlight the potential pathways for synthesizing complex molecules including sulfonamido and pyridinyl groups.

Molecular Structure Analysis

Molecular structure analysis of related compounds showcases the importance of crystallographic studies in understanding compound geometries. Studies on similar sulfonamide ligands and their metal complexes, characterized by FTIR, mass spectrometry, and X-ray diffraction, reveal insights into their structural configurations and intermolecular interactions, such as hydrogen bonding and polymeric networks (Danish et al., 2021). These analyses are crucial for determining the molecular configuration and potential reactivity of sulfonamide-based compounds.

Chemical Reactions and Properties

Chemical reactions involving sulfonamides, such as the cross-coupling of bromopyridines with alkyl and aryl sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, highlight the reactivity of pyridinyl and sulfonamido groups in forming N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010). Such reactions are indicative of the chemical versatility of the subject compound's functional groups.

Physical Properties Analysis

Physical properties such as solubility, melting point, and molecular weight are intrinsic to a compound's structure and significantly influence its application potential. While specific data on "this compound" is not directly available, studies on similar compounds provide valuable insights. For instance, the solubility and crystalline structure analyses contribute to understanding the compound's behavior in different solvents and under various conditions (Naveen et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are key for applications in synthesis and drug development. The ability of sulfonamide compounds to engage in diverse chemical reactions, such as cycloadditions and nucleophilic substitutions, underscores the chemical adaptability and potential utility of "this compound" in various chemical contexts (Sankar, Mahalakshmi, & Balasubramanian, 2013).

Scientific Research Applications

Novel Syntheses and Antimicrobial Activity

A study by Zareef, Iqbal, and Arfan (2008) explored the novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to produce 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones using polyphosphate ester (PPE). This process was enhanced in yields and reduced in reaction time with the use of PPE in combination with 4-(N,N-dimethylamino)pyridine (DMAP). The compounds synthesized were evaluated for their antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.09 to 1.0 mg, showcasing a potential application in developing antimicrobial agents Zareef, Iqbal, & Arfan, 2008.

Cross-Coupling Reactions

Han (2010) described the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides through the reaction of 3-bromopyridine with primary and secondary alkyl and aryl sulfonamides. This process, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, yielded products in good to excellent yields. This method presents a valuable approach for the construction of complex sulfonamide structures, which are prevalent in pharmaceuticals and agrochemicals Han, 2010.

Surface Activity and Antibacterial Potential

The synthesis and evaluation of surface activity and antibacterial properties of 1,2,4-triazole derivatives by El-Sayed (2006) introduced novel compounds synthesized from sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate. These compounds demonstrated potent antimicrobial activity and could be utilized as surface-active agents, indicating a potential application in the formulation of antimicrobial coatings or cleaning agents El-Sayed, 2006.

Enzyme Inhibition and Anticancer Activity

A recent study by Mehvish and Kumar (2022) aimed to synthesize new 3(2h)-one pyridazinone derivatives with potential antioxidant activity, which were evaluated for in-vitro antioxidant activity. Molecular docking studies carried out on cyclin-dependent kinase protein and DNA-hexamer ATGCAT suggested that these compounds could exhibit significant anticancer activity, thus providing a new avenue for the development of cancer therapeutics Mehvish & Kumar, 2022.

properties

IUPAC Name

(2S)-2-(butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-14,21,24H,2-6,15-17H2,1H3,(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFFSBHFSQTHRE-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446264
Record name N-(Butane-1-sulfonyl)-O-[4-(pyridin-4-yl)butyl]-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149490-61-9
Record name N-(Butylsulfonyl)-O-[4-(4-pyridinyl)butyl]-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149490-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Butane-1-sulfonyl)-O-[4-(pyridin-4-yl)butyl]-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid
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(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid
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(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid
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(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid
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(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid

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